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Compound of Interest

Compound Name: 2-Amino-3-methoxybenzaldehyde

Cat. No.: B112917

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-3-methoxybenzaldehyde, a key intermediate in the synthesis of various
pharmaceutical and chemical compounds. The guide is intended for researchers, scientists,
and professionals in drug development, offering a detailed look at its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for 2-Amino-3-
methoxybenzaldehyde. This data is crucial for the structural elucidation and quality control of
the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~9.8 - 10.0 Singlet 1H Aldehyde (-CHO)
~7.1-7.3 Multiplet 1H Aromatic H
~6.8-7.0 Multiplet 1H Aromatic H
~6.6 - 6.8 Multiplet 1H Aromatic H
~45-55 Broad Singlet 2H Amine (-NH2)
~3.8-3.9 Singlet 3H Methoxy (-OCHs)

13C NMR (Carbon NMR) Data

Chemical Shift (8) ppm Assighment

~190 - 195 Aldehyde Carbonyl (C=0)
~150 - 155 Aromatic C-O

~140 - 145 Aromatic C-N

~120 - 130 Aromatic C-H

~115-120 Aromatic C-H

~110 - 115 Aromatic C-H

~110- 115 Aromatic C (quaternary)
~55 - 60 Methoxy Carbon (-OCHs)

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-3-methoxybenzaldehyde is characterized by the following

absorption bands, indicative of its key functional groups.

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b112917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?)

Intensity

Assignment

3400 - 3200 Medium, Broad N-H stretching (Amine)
3100 - 3000 Weak to Medium Aromatic C-H stretching
Aliphatic C-H stretching
2950 - 2850 Weak to Medium
(Methoxy)
2850 - 2750 Weak Aldehyde C-H stretching
C=0 stretching (Aldehyde)[1]
1700 - 1670 Strong
[2][3]
) C=C stretching (Aromatic) & N-
1620 - 1580 Medium to Strong )
H bending
1270 - 1200 Strong Aryl-O stretching (Methoxy)

Mass Spectrometry (MS)

Mass spectrometry data is vital for confirming the molecular weight and fragmentation pattern

of 2-Amino-3-methoxybenzaldehyde.

m/z Interpretation

151 Molecular lon (M+)
150 [M-H]*

136 [M-CHs]*

122 [M-CHQOJ*

108 [M-CHO, -CH2]*

77 Phenyl Cation [CeHs]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation
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used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Amino-3-methoxybenzaldehyde in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean, dry
NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be
applied if necessary.

Instrument Setup:
o Place the NMR tube in the spectrometer's probe.
o Lock the spectrometer to the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity and optimal resolution. This is often an
automated process.

o Tune and match the probe to the appropriate nucleus (*H or 13C).
Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 to 64
scans are sufficient.

o For 3C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the
lower natural abundance and sensitivity of the 13C nucleus. A pulse program with proton
decoupling is standard.

Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase correct the spectrum.

o Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
CHCIs at 7.26 ppm for CDCIs).
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o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. Apply pressure to ensure good contact between the sample and the
crystal. This is often the simplest and most common method for solid samples.

o KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg
of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a
thin, transparent pellet using a hydraulic press.

Instrument Setup:

o Place the ATR accessory or the KBr pellet holder in the sample compartment of the FTIR
spectrometer.

o Record a background spectrum of the empty ATR crystal or the KBr pellet. This will be
automatically subtracted from the sample spectrum.

Data Acquisition:

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o The data is typically collected over a range of 4000 to 400 cm~1.
Data Processing:

o The software will automatically process the data, performing a Fourier transform and
background subtraction.

o Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)
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o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

¢ lonization Method:

o Electron lonization (EI): This is a common technique for volatile compounds. The sample
is introduced into the ion source where it is bombarded with a high-energy electron beam.

o Electrospray lonization (ESI): This is a softer ionization technique suitable for a wider
range of compounds. The sample solution is introduced into the ion source through a
capillary at a high voltage.

o Data Acquisition:

o Introduce the sample into the mass spectrometer. For El, this may be via a direct insertion
probe or a gas chromatograph (GC-MS). For ESI, this is typically via direct infusion or a
liquid chromatograph (LC-MS).

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
e Data Analysis:
o Identify the molecular ion peak (M*) to confirm the molecular weight of the compound.

o Analyze the fragmentation pattern to gain structural information. The fragmentation will
depend on the ionization method used, with El typically causing more extensive
fragmentation than ESI.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Amino-3-methoxybenzaldehyde.
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Sample Preparation

2-Amino-3-methoxybenzaldehyde
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Data Analysis & Interpretation
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Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Amino-3-methoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-
methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112917#spectroscopic-data-for-2-amino-3-
methoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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